molecular formula C10H24Cl2N2O B13591091 [1-(2-Amino-2-methylpropyl)piperidin-4-yl]methanoldihydrochloride

[1-(2-Amino-2-methylpropyl)piperidin-4-yl]methanoldihydrochloride

Katalognummer: B13591091
Molekulargewicht: 259.21 g/mol
InChI-Schlüssel: CSKIHUDSFJWMLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(2-Amino-2-methylpropyl)piperidin-4-yl]methanoldihydrochloride: is a chemical compound with a unique molecular structure that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-2-methylpropyl)piperidin-4-yl]methanoldihydrochloride typically involves the reaction of piperidine derivatives with appropriate amino and alcohol groups. The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

[1-(2-Amino-2-methylpropyl)piperidin-4-yl]methanoldihydrochloride: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

[1-(2-Amino-2-methylpropyl)piperidin-4-yl]methanoldihydrochloride: has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of [1-(2-Amino-2-methylpropyl)piperidin-4-yl]methanoldihydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Eigenschaften

Molekularformel

C10H24Cl2N2O

Molekulargewicht

259.21 g/mol

IUPAC-Name

[1-(2-amino-2-methylpropyl)piperidin-4-yl]methanol;dihydrochloride

InChI

InChI=1S/C10H22N2O.2ClH/c1-10(2,11)8-12-5-3-9(7-13)4-6-12;;/h9,13H,3-8,11H2,1-2H3;2*1H

InChI-Schlüssel

CSKIHUDSFJWMLP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CN1CCC(CC1)CO)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.